6-Amino-5-(2-chloroacetyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(2-chloroacetyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of 1,3-diketones with chloroacetyl chloride in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide at room temperature for several hours . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(2-chloroacetyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization is often facilitated by acidic or basic catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
6-Amino-5-(2-chloroacetyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-5-(2-chloroacetyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity . This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-(2-chloroacetyl)-1-methylpyrimidine-2,4-dione
- 6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-Amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
6-Amino-5-(2-chloroacetyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
IUPAC Name |
6-amino-5-(2-chloroacetyl)-3-methyl-1-propylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c1-3-4-14-8(12)7(6(15)5-11)9(16)13(2)10(14)17/h3-5,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSCVEWRXNJTLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.